molecular formula C7H15ClFNO2 B6179290 (2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride CAS No. 2679949-99-4

(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride

Cat. No. B6179290
CAS RN: 2679949-99-4
M. Wt: 199.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride (AFMH) is a derivative of amino acid, which is widely used in scientific research applications. It is an important building block for many proteins in the body, and has been studied for its potential applications in medicine and biochemistry. AFMH has been used as a model compound for studying the mechanism of action of other compounds, as well as for developing new therapeutic strategies.

Scientific Research Applications

(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride has been used in a variety of scientific research applications. It has been studied for its potential to inhibit the growth of cancer cells, as well as for its ability to modulate the activity of enzymes involved in the metabolism of drugs. This compound has also been investigated as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease. Additionally, this compound has been used as a model compound for studying the mechanism of action of other compounds, as well as for developing new therapeutic strategies.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been associated with a decrease in inflammation, and has been studied for its potential to reduce the risk of certain cancers. Additionally, this compound has been studied for its ability to modulate the activity of other enzymes, such as cytochrome P450 (CYP450), which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been studied for its potential to inhibit the growth of cancer cells, as well as for its ability to modulate the activity of enzymes involved in the metabolism of drugs. Additionally, this compound has been studied for its potential to reduce inflammation, as well as its potential to modulate the activity of other enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The use of (2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of using this compound is that it is not as soluble in water as some other compounds, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for (2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride are numerous. One potential direction is to further investigate the biochemical and physiological effects of this compound, as well as its potential to inhibit the growth of cancer cells. Additionally, further research could be conducted to investigate the potential of this compound to modulate the activity of enzymes involved in the metabolism of drugs. Finally, further research could be conducted to investigate the potential of this compound to modulate the activity of other enzymes involved in the metabolism of drugs.

Synthesis Methods

(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride can be synthesized through a number of different methods. One of the most common methods is the reaction of 5-fluoro-5-methylhexanoic acid with ammonia. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the product is then purified by recrystallization. Other methods for synthesizing this compound include the reaction of 5-fluoro-5-methylhexanoic acid with hydrochloric acid, and the reaction of 5-fluoro-5-methylhexanoic acid with acetic anhydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methyl-5-oxohexanoic acid", "methyl 5-fluorovalerate", "ammonium chloride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 2-methyl-5-oxohexanoic acid to methyl 2-methyl-5-oxohexanoate", "React 2-methyl-5-oxohexanoic acid with methanol in the presence of sulfuric acid catalyst", "Step 2: Conversion of methyl 2-methyl-5-oxohexanoate to methyl 5-fluoro-2-methylhexanoate", "React methyl 2-methyl-5-oxohexanoate with methyl 5-fluorovalerate in the presence of sodium hydride catalyst", "Step 3: Conversion of methyl 5-fluoro-2-methylhexanoate to (2S)-2-amino-5-fluoro-5-methylhexanoic acid", "React methyl 5-fluoro-2-methylhexanoate with ammonium chloride in the presence of sodium hydroxide catalyst", "Step 4: Conversion of (2S)-2-amino-5-fluoro-5-methylhexanoic acid to (2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride", "React (2S)-2-amino-5-fluoro-5-methylhexanoic acid with hydrochloric acid in diethyl ether/ethyl acetate solvent mixture", "Isolate and purify the product by recrystallization from water" ] }

CAS RN

2679949-99-4

Molecular Formula

C7H15ClFNO2

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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